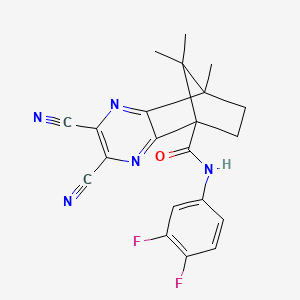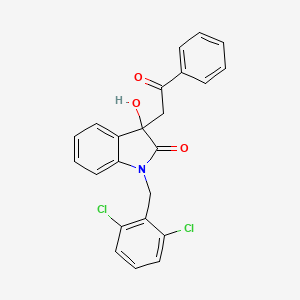![molecular formula C22H12ClNO5 B11052891 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione](/img/structure/B11052891.png)
4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted anthraquinone core, an amino group attached to a methylphenyl ring, and a dioxole ring fused to the anthraquinone system. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroanthraquinone and 4-methylaniline.
Formation of Intermediate: The initial step involves the nitration of 4-chloroanthraquinone to introduce a nitro group, followed by reduction to form the corresponding amino derivative.
Coupling Reaction: The amino derivative is then coupled with 4-methylaniline under acidic conditions to form the desired aminoanthraquinone intermediate.
Cyclization: The final step involves cyclization with appropriate reagents to form the dioxole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone core, potentially yielding hydroquinone derivatives.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and functionalized dioxole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is used as a precursor for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anticancer or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological activities and pathways. For example, its quinone moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroanthraquinone: Shares the anthraquinone core but lacks the amino and dioxole groups.
4-Methylaniline: Contains the methylphenylamino group but lacks the anthraquinone and dioxole components.
Anthraquinone-2-carboxylic acid: Similar anthraquinone structure with different functional groups.
Uniqueness
4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is unique due to its combination of chloro, amino, and dioxole functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H12ClNO5 |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
4-chloro-5-(4-methylanilino)naphtho[2,3-g][1,3]benzodioxole-2,6,11-trione |
InChI |
InChI=1S/C22H12ClNO5/c1-10-6-8-11(9-7-10)24-17-14-15(20-21(16(17)23)29-22(27)28-20)19(26)13-5-3-2-4-12(13)18(14)25/h2-9,24H,1H3 |
Clé InChI |
MGCXEOSWRAJTEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)OC(=O)O3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11052846.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052852.png)
![4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11052853.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole](/img/structure/B11052860.png)

![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)

![Prop-2-en-1-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11052881.png)
![4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11052886.png)
![Ethyl 3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11052889.png)
